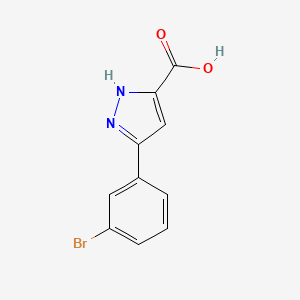

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLGITCDNHDLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647050 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135821-47-4 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive experimental protocol for the synthesis of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust three-step synthetic pathway, commencing with a Claisen-Schmidt condensation, followed by a cyclization reaction to form the pyrazole core, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is intended to furnish researchers and drug development professionals with the necessary details to replicate this synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three key transformations:

-

Step 1: Claisen-Schmidt Condensation. The synthesis initiates with the base-catalyzed condensation of 3-bromobenzaldehyde and ethyl pyruvate. This reaction forms the α,β-unsaturated ketoester intermediate, ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate.

-

Step 2: Pyrazole Formation via Cyclization. The intermediate from the first step undergoes a cyclization reaction with hydrazine hydrate. This step constructs the core pyrazole heterocyclic ring system, yielding ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.

-

Step 3: Saponification. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, affording the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate

This initial step employs a Claisen-Schmidt condensation to form the carbon-carbon bond necessary for the pyrazole precursor.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 6-7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate as a pale yellow oil.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 3-Bromobenzaldehyde | 1.0 | Starting material |

| Ethyl pyruvate | 1.1 | Reactant |

| Sodium hydroxide | 1.2 | Base catalyst |

| Ethanol/Water | - | Solvent system |

| Temperature | 0 °C to RT | Reaction condition |

| Reaction Time | 12-16 hours | Reaction duration |

Step 2: Synthesis of Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the cyclization of the α,β-unsaturated ketoester with hydrazine.

Methodology:

-

Dissolve ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate (1.0 equivalent) in glacial acetic acid in a round-bottom flask.[1][2]

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.[1][2]

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate as a white to off-white solid.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| Ethyl 2-oxo-4-(3-bromophenyl)but-3-enoate | 1.0 | Starting material |

| Hydrazine hydrate | 1.2 | Reactant |

| Glacial Acetic Acid | - | Solvent and catalyst |

| Temperature | Reflux | Reaction condition |

| Reaction Time | 4-6 hours | Reaction duration |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Methodology:

-

Suspend ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound as a white solid. It is important to note that the product may have some solubility in water, which can make extraction with solvents like ethyl acetate challenging.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate | 1.0 | Starting material |

| Sodium hydroxide | 2.5 | Base for hydrolysis |

| Ethanol/Water | - | Solvent system |

| Temperature | Reflux | Reaction condition |

| Reaction Time | 2-4 hours | Reaction duration |

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Chemical transformations in the synthetic pathway.

References

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrazole-3-carboxylic acid core substituted with a 3-bromophenyl group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, and the carboxylic acid moiety provides a convenient handle for further chemical modifications.[1][2] This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, a plausible synthetic route, spectroscopic analysis, and its potential applications in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental data such as the melting point are not widely reported in the literature and can vary based on purity.

| Property | Value | Reference |

| CAS Number | 1135821-47-4 | [3] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [3] |

| Molecular Weight | 267.08 g/mol | [3] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Melting Point | Not widely reported; expected to be >200 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | |

| pKa | Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid proton |

Synthesis

A common and effective method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves a Claisen condensation followed by a cyclization reaction with hydrazine.[4] The following is a detailed experimental protocol for a plausible synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0 °C.

-

To this cooled solution, add a solution of 3'-bromoacetophenone in anhydrous diethyl ether dropwise over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

-

Dissolve the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the crude ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to this compound

-

Suspend the ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of ~2-3, which will precipitate the carboxylic acid.

-

Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-8.0 ppm corresponding to the four protons on the 3-bromophenyl ring. Pyrazole Proton: A singlet around δ 6.8-7.2 ppm for the C4-H of the pyrazole ring. Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. NH Proton: A broad singlet, which may exchange with D₂O, with a variable chemical shift. |

| ¹³C NMR | Carboxylic Carbonyl: A signal in the range of δ 160-170 ppm. Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring, typically in the range of δ 100-150 ppm. Aromatic Carbons: Six signals for the carbons of the 3-bromophenyl ring, including a signal for the carbon attached to bromine (C-Br) around δ 122 ppm. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z 266 and 268 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Fragmentation: Loss of COOH (m/z 45), and other fragments corresponding to the pyrazole and bromophenyl moieties. |

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. N-H Stretch: A moderate, broad absorption around 3200-3400 cm⁻¹. C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region. C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹. |

Biological Activity and Therapeutic Potential

The pyrazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] These activities often stem from the ability of the pyrazole ring to act as a bioisostere for other functional groups and the capacity of the overall structure to form key interactions with biological targets.

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[5]

-

Antimicrobial and Antifungal: The pyrazole nucleus is present in various compounds that have demonstrated efficacy against a range of bacterial and fungal strains.[6]

-

Antiviral: Recent studies have highlighted the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as the dengue virus NS2B-NS3 protease.[7]

-

Anticancer: Certain pyrazole derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[2]

-

Enzyme Inhibition: The scaffold has been utilized to design inhibitors for various enzymes, showcasing its versatility in targeting different active sites.

Given these precedents, this compound represents a valuable starting point for the development of novel therapeutic agents. The 3-bromophenyl substituent can be further functionalized through cross-coupling reactions, and the carboxylic acid can be converted to amides, esters, and other derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Caption: Logical relationship of the core scaffold to its potential applications.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis and the proven therapeutic potential of the pyrazole carboxylic acid scaffold make it an attractive building block for the development of new drugs. Further investigation into its specific biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its key characteristics to aid researchers in their endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1135821-47-4 [chemicalbook.com]

- 4. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid | MDPI [mdpi.com]

- 5. mc.minia.edu.eg [mc.minia.edu.eg]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The data presented herein is based on established principles of spectroscopy and known data from structurally analogous compounds, offering a robust predictive profile in the absence of comprehensive published experimental data for this specific molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrazole and bromophenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~ 7.0 - 7.2 | s | - |

| H-2' (phenyl) | ~ 8.0 - 8.2 | t | ~ 1.8 |

| H-4' (phenyl) | ~ 7.6 - 7.8 | ddd | ~ 8.0, 2.0, 1.0 |

| H-5' (phenyl) | ~ 7.3 - 7.5 | t | ~ 8.0 |

| H-6' (phenyl) | ~ 7.7 - 7.9 | dt | ~ 8.0, 1.5 |

| NH (pyrazole) | ~ 13.0 - 14.0 | br s | - |

| COOH | ~ 12.0 - 13.0 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~ 162 - 164 |

| C-4 (pyrazole) | ~ 108 - 110 |

| C-5 (pyrazole) | ~ 145 - 147 |

| C-1' (phenyl) | ~ 132 - 134 |

| C-2' (phenyl) | ~ 129 - 131 |

| C-3' (phenyl) | ~ 122 - 124 |

| C-4' (phenyl) | ~ 131 - 133 |

| C-5' (phenyl) | ~ 130 - 132 |

| C-6' (phenyl) | ~ 125 - 127 |

| COOH | ~ 165 - 167 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 3300 - 2500 | Broad |

| N-H (pyrazole) | 3200 - 3100 | Medium |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=O (carboxylic acid) | 1720 - 1680 | Strong |

| C=N (pyrazole ring) | 1600 - 1580 | Medium |

| C=C (aromatic ring) | 1590 - 1450 | Medium-Strong |

| C-Br | 700 - 600 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 268.98, 270.98 | Calculated for C₁₀H₇BrN₂O₂. Shows characteristic isotopic pattern for Bromine. |

| [M-H]⁻ | 266.96, 268.96 | Calculated for C₁₀H₅BrN₂O₂. |

| [M-COOH]⁺ | 223.97, 225.97 | Fragmentation with loss of the carboxylic acid group. |

Generalized Experimental Protocols

The synthesis of this compound can be approached through several established methods for pyrazole synthesis. A common and effective route involves the condensation of a β-diketoester with hydrazine.

Synthesis of Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate (β-diketoester intermediate)

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, is added 3'-bromoacetophenone dropwise at room temperature under an inert atmosphere.

-

Diethyl oxalate is then added dropwise to the reaction mixture.

-

The resulting mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-diketoester.

Synthesis of this compound

-

The crude ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for 4-8 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide with heating to convert the ester to the carboxylic acid.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the final product.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for the target compound.

Disclaimer: The spectroscopic data and experimental protocols presented in this document are predictive and based on chemical principles and data from analogous compounds. This information is intended for guidance and research planning purposes. Experimental verification is required to confirm these findings.

physical and chemical properties of 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly available literature, key identifiers and predicted properties have been compiled. The compound is a solid, typically stored at 2-8°C.[1] It is expected to exhibit moderate solubility in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1135821-47-4 | [2] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [3] |

| Molecular Weight | 267.08 g/mol | [3] |

| Predicted Boiling Point | 521.5±40.0 °C | [4] |

| Predicted Density | 1.723±0.06 g/cm³ | [4] |

| Predicted pKa | 3.89±0.10 | [4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established synthetic routes for analogous pyrazole carboxylic acids, a plausible multi-step synthesis can be proposed. A common method involves the Claisen condensation of a substituted acetophenone with a dialkyl oxalate, followed by cyclization with hydrazine.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis of 5-(Aryl)-1H-pyrazole-3-carboxylic Acids

The following is a generalized protocol adapted from the synthesis of similar pyrazole carboxylic acid derivatives.[5]

Step 1: Synthesis of the β-diketoester

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the substituted acetophenone (e.g., 3-bromoacetophenone) dropwise at room temperature.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Stir the mixture at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude β-diketoester.

-

Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the synthesized β-diketoester in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated pyrazole ester by filtration, wash with water, and dry.

Step 3: Hydrolysis of the Ester

-

Suspend the pyrazole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with water, and dry to obtain the final product, 5-(aryl)-1H-pyrazole-3-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization and Analysis

The structure and purity of synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring and the pyrazole ring proton. The chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the carbons of the bromophenyl substituent.

Infrared (IR) Spectroscopy

The FT-IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group.

-

A C=O stretch from the carboxylic acid.

-

C=N and C=C stretching vibrations from the pyrazole and phenyl rings.

-

A C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1]

Potential Areas of Investigation

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, suggesting this compound could be investigated for its potential to modulate inflammatory pathways.[6]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal agents. This compound could be screened for its efficacy against various bacterial and fungal strains.[2]

-

Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, showing activity against various cancer cell lines.[1] The cytotoxic effects of this compound against different cancer cell lines could be a valuable area of research.

Signaling Pathway Analysis

Given the diverse biological activities of pyrazoles, any identified biological effect of this compound would necessitate further investigation into the underlying mechanism of action. This would involve studying its interaction with specific cellular targets and signaling pathways. A generalized workflow for such an investigation is outlined below.

Caption: General workflow for investigating the biological activity and signaling pathways.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. Further research is warranted to fully elucidate its physicochemical characteristics and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1135821-47-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1135821-47-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1135821-47-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid, with CAS number 1135821-47-4, is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive overview of the known properties and a projected synthesis protocol for this specific molecule. While detailed experimental data for this particular compound is limited in publicly available literature, this guide leverages information on structurally similar compounds to provide a robust technical summary.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic chemical properties and includes predicted values or data from closely related analogs where specific experimental data is unavailable.

| Property | Value | Source/Comment |

| CAS Number | 1135821-47-4 | - |

| Molecular Formula | C₁₀H₇BrN₂O₂ | - |

| Molecular Weight | 267.08 g/mol | - |

| IUPAC Name | This compound | - |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | Based on general solubility of similar pyrazole carboxylic acids. |

Synthesis

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-bromoacetophenone dissolved in anhydrous ethanol.

-

Addition of Reagents: While stirring the mixture at room temperature, add diethyl oxalate dropwise over a period of 30 minutes.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate obtained from Step 1 in ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate dropwise with stirring. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition, heat the mixture to reflux for 3-5 hours.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Continue to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ester.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is filtered, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.

General Biological Profile of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Anticancer: Certain pyrazoles have shown potent activity against various cancer cell lines by targeting different signaling pathways involved in cell proliferation and survival.

-

Antimicrobial: The pyrazole nucleus is a constituent of some antibacterial and antifungal agents.

-

Antiviral: Some pyrazole derivatives have been investigated for their antiviral properties.

The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of the substituents on the pyrazole ring. The presence of the 3-bromophenyl group at the 5-position and the carboxylic acid at the 3-position in the target molecule suggests it could be a valuable intermediate for the synthesis of more complex, biologically active molecules.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole cores in kinase inhibitors, it is plausible that this compound or its derivatives could interact with various protein kinases. The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

Caption: Generalized signaling pathway potentially targeted by pyrazole-based kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with potential for further development in medicinal chemistry. This guide provides a comprehensive, though partially predictive, overview of its chemical properties and a robust synthetic strategy. While specific biological data for this molecule remains elusive in the public domain, the well-documented activities of the pyrazole class of compounds suggest that it and its derivatives are promising candidates for future drug discovery and development efforts. Further experimental investigation is warranted to fully elucidate the physicochemical and biological characteristics of this compound.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylic acid derivatives, a promising scaffold in modern medicinal chemistry.

Pyrazole carboxylic acid derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that position them as valuable scaffolds in the development of new therapeutic agents.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylic acid derivatives have shown remarkable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization, or the modulation of key signaling pathways.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |

| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |

| Compound 5b | K562 (Leukemia) | 0.021 | [6] |

| Compound 5b | A549 (Lung) | 0.69 | [6] |

| Compound 5 | HepG2 (Liver) | 13.14 | [7] |

| Compound 5 | MCF-7 (Breast) | 8.03 | [7] |

| Compound 42 | WM266.4 (Melanoma) | 0.12 | [8] |

| Compound 42 | MCF-7 (Breast) | 0.16 | [8] |

| Compound 49 | EGFR Tyrosine Kinase | 0.26 | [4] |

| Compound 49 | HER-2 Tyrosine Kinase | 0.20 | [4] |

| Compound 50 | MCF-7 (Breast) | 0.83 - 1.81 | [4] |

| Compound 50 | A549 (Lung) | 0.83 - 1.81 | [4] |

| Compound 50 | HeLa (Cervical) | 0.83 - 1.81 | [4] |

| Compound 80 | (Not Specified) | 0.0075 | [4] |

| Compound 17 | HepG-2 (Liver) | 0.71 | [4] |

| Compound 18 | BT474 (Breast) | 1.39 | [4] |

| Compound 18 | BGC823 (Gastric) | 0.71 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Anticancer Signaling Pathway: Inhibition of Tubulin Polymerization

Certain pyrazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[6] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole carboxylic acid derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[9][10] Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [9] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [9] |

| Compound 2 | Aspergillus niger | 1 | [9] |

| Compound 21a | (Antibacterial) | 62.5 - 125 | [11] |

| Compound 21a | (Antifungal) | 2.9 - 7.8 | [11] |

| Compound 157 | Staphylococcus aureus (MRSA) | 25.1 µM | [10] |

| Compound 5c | Klebsiella pneumoniae | 6.25 - 50 | [12] |

| Nitro-substituted pyrazole derivative | Bacillus cereus | 128 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[13]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Several pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, with a mechanism of action that often involves the selective inhibition of cyclooxygenase-2 (COX-2).[14][15] Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole core, is a prime example of the therapeutic success of this class of compounds.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a classic in vivo assay used to screen for the acute anti-inflammatory activity of new compounds.

Anti-inflammatory Signaling Pathway: Selective COX-2 Inhibition

COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] Selective inhibition of COX-2 by pyrazole derivatives reduces the production of these pro-inflammatory mediators.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[17]

General Synthesis Workflow

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds in the field of medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them a focal point for ongoing drug discovery and development efforts. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs based on the pyrazole carboxylic acid core.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole synthesis [organic-chemistry.org]

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for a range of diseases, including cancer, inflammation, and infectious diseases, highlighting their significance in modern drug discovery.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole compounds, tailored for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, experimental protocols, biological activities with a focus on kinase inhibition, and the logical frameworks underpinning their development.

I. Key Synthetic Methodologies for Pyrazole Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern multicomponent and catalytic methods. The choice of method often depends on the desired substitution pattern, scalability, and efficiency.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a foundational method for pyrazole synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6] A key consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[6]

1,3-Dipolar Cycloaddition

[3+2] cycloaddition reactions represent a powerful and versatile approach to constructing the pyrazole ring.[7] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), often generated in situ from a hydrazonoyl halide, with a dipolarophile such as an alkyne or an alkene.[3][7] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, have gained prominence in the synthesis of complex molecules like pyranopyrazoles.[8][9][10] These reactions are highly atom-economical and efficient, often proceeding through a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization.[10]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and for key biological assays used in their evaluation.

Synthesis Protocols

2.1.1 General Procedure for Knorr Pyrazole Synthesis of 3,5-Disubstituted Pyrazoles

-

Materials: Substituted 1,3-diketone (1 eq.), hydrazine hydrate or substituted hydrazine (1-1.2 eq.), ethanol or acetic acid, and a suitable acid catalyst (e.g., a few drops of glacial acetic acid).[11]

-

Procedure:

-

Dissolve the 1,3-diketone in a minimal amount of ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the hydrazine derivative to the solution. If using a salt (e.g., hydrazine hydrochloride), a base may be required.

-

Add the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[11]

-

2.1.2 General Procedure for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

-

Materials: Aromatic aldehyde (1 eq.), malononitrile (1 eq.), ethyl acetoacetate (1 eq.), hydrazine hydrate (1 eq.), and a catalyst (e.g., L-proline, piperidine, or a heterogeneous catalyst) in a suitable solvent (e.g., ethanol, water, or solvent-free).[9][12]

-

Procedure:

-

To a stirred solution of the aromatic aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent, add the catalyst.

-

Add hydrazine hydrate to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

After completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol or water and dry to obtain the pyrano[2,3-c]pyrazole derivative.[12]

-

2.1.3 Synthesis of Celecoxib Analogs

-

Step 1: Synthesis of the 1,3-Diketone Intermediate:

-

Step 2: Cyclization to form the Pyrazole Ring:

Biological Assay Protocols

2.2.1 In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the kinase activity.

-

Materials: Test pyrazole compounds (dissolved in DMSO), kinase enzyme, kinase-specific substrate, ATP, and a commercial ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and DMSO (negative control).

-

Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be near the Km value for the specific kinase.

-

Incubate the reaction for a defined period at a controlled temperature.

-

Stop the reaction and detect the ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[1]

-

2.2.2 MTT Assay for Cytotoxicity

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][16][17]

-

Materials: Cancer cell line of interest, culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).[16][17]

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48-72 hours).

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours, allowing the formazan crystals to form.

-

Add the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16][17]

-

III. Quantitative Data on Biological Activities

The biological evaluation of novel pyrazole compounds generates a vast amount of quantitative data. Summarizing this data in a structured format is crucial for identifying structure-activity relationships (SAR) and for lead optimization.

Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3f | PC-3 (Prostate) | low µM | [16] |

| 3f | HEL (Erythroleukemia) | low µM | [16] |

| 3f | K562 (Leukemia) | low µM | [16] |

| 3f | MCF-7 (Breast) | low µM | [16] |

| 3f | MOLT4 (Leukemia) | low µM | [16] |

| 11b | HEL (Erythroleukemia) | 0.35 | [16] |

| 11b | K562 (Leukemia) | 0.37 | [16] |

| 34d | HeLa (Cervical) | 10.41 ± 0.217 | |

| 34d | DU-145 (Prostate) | 10.77 ± 0.124 | |

| 47c | HCT-116 (Colon) | 3.12 | |

| 50h | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | |

| 50h | MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | |

| 6g | A549 (Lung) | 1.537 ± 0.097 | [17] |

| 6d | A549 (Lung) | 5.176 ± 0.164 | [17] |

| 6j | A549 (Lung) | 8.493 ± 0.667 | [17] |

Pyrazole Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 3f | JAK1 | 3.4 | [5][16] |

| 3f | JAK2 | 2.2 | [5][16] |

| 3f | JAK3 | 3.5 | [5][16] |

| Afuresertib | Akt1 | 0.08 (Ki) | [2] |

| Compound 2 | Akt1 | 1.3 | [2] |

| Compound 6 | Aurora A | 160 | [2] |

| 3 | EGFR | 60 | [4] |

| 9 | VEGFR-2 | 220 | [4] |

| 6g | EGFR | 24 ± 2 | [17] |

| TK4g | JAK2 | 12.61 | [18] |

| TK4g | JAK3 | 15.80 | [18] |

IV. Visualizing Key Pathways and Workflows

Diagrams are indispensable tools for illustrating complex biological pathways, experimental workflows, and logical relationships in drug discovery. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[16] Its aberrant activation is implicated in various cancers and inflammatory diseases, making it a key target for pyrazole-based inhibitors.[16]

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.

Experimental Workflow: High-Throughput Screening (HTS)

High-throughput screening is a crucial step in early drug discovery to identify "hit" compounds from large chemical libraries.[19][20]

Caption: A typical high-throughput screening workflow for identifying lead pyrazole compounds.

Logical Relationship: Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies are fundamental to medicinal chemistry, guiding the optimization of hit compounds into potent and selective drug candidates.[21][22][23]

Caption: The iterative process of Structure-Activity Relationship (SAR) analysis in drug discovery.

V. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and biology, from fundamental synthetic methods to the intricacies of their biological evaluation. By leveraging the detailed protocols, structured data, and visualized workflows presented herein, researchers and drug development professionals can be better equipped to navigate the challenges and capitalize on the opportunities presented by this remarkable class of compounds. The ongoing exploration of novel synthetic routes and a deeper understanding of the molecular mechanisms of action of pyrazole derivatives will undoubtedly lead to the development of new and improved therapies for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. name-reaction.com [name-reaction.com]

- 6. benchchem.com [benchchem.com]

- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 8. jetir.org [jetir.org]

- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 10. sketchviz.com [sketchviz.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. benchchem.com [benchchem.com]

- 17. atcc.org [atcc.org]

- 18. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.biobide.com [blog.biobide.com]

- 20. ppd.com [ppd.com]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid as a synthetic intermediate

An In-depth Technical Guide to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic Acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1135821-47-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group allows for the ready formation of amides, esters, and other derivatives. This combination makes this compound a valuable intermediate for the synthesis of compound libraries aimed at identifying novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in drug development, with a focus on its use in the generation of kinase inhibitors.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on the well-established Knorr pyrazole synthesis.[2][3][4] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible and efficient two-step process is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-bromoacetophenone dropwise at 0-5 °C with stirring.

-

After the addition of 3-bromoacetophenone, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the crude ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

-

Dissolve ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate in glacial acetic acid or ethanol.[5]

-

To this solution, add hydrazine hydrate dropwise with stirring. An exothermic reaction may be observed.[5]

-

Heat the reaction mixture at reflux for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to this compound

-

Suspend the crude ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating the completion of hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to afford this compound.

Physicochemical and Spectroscopic Data

As specific experimental data for this compound is limited, the following table presents representative data for the closely related and well-characterized 5-phenyl-1H-pyrazole-3-carboxylic acid and other similar structures to provide an expected range for the properties of the title compound.

| Property | Representative Data for Analogous Compounds | Reference |

| Appearance | White to off-white solid | [5] |

| Melting Point (°C) | 274-276 (for 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid) | [5] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | - |

| Molecular Weight | 267.08 g/mol | - |

| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals: Aromatic protons (multiplets, ~7.2-8.4 ppm), Pyrazole CH (singlet, ~7.2 ppm). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 7.23 (s, 1H), 7.50 (t, 2H), 7.89 (d, 1H), 7.95 (d, 2H), 8.04 (d, 1H), 8.39 (s, 1H). | [5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals: Aromatic and pyrazole carbons (~105-150 ppm), Carboxylic acid carbonyl (~163 ppm). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 104.77, 123.81, 124.00, 126.23, 126.71, 127.93, 128.31, 128.55, 130.40, 132.77, 133.50, 141.89, 149.21, 163.07. | [5] |

| IR (cm⁻¹) | Expected peaks: N-H stretch (~3200), C=O stretch (carboxylic acid, ~1680). For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: 3206 (N-H), 1683 (C=O). | [5] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: ~267.98. For 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid [M+H]⁺: 239.08. | [5] |

Application as a Synthetic Intermediate in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of more complex molecules, particularly pyrazole-3-carboxamides. The carboxylic acid moiety is readily activated to form an acid chloride or activated ester, which can then be reacted with a wide variety of amines to generate a library of amide derivatives.[6][7]

General Workflow for Amide Synthesis

Caption: General workflow for the synthesis of pyrazole-3-carboxamides.

Potential Biological Targets: Kinase Inhibition

The pyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[8][9] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Derivatives of pyrazole-3-carboxylic acid have been shown to be potent inhibitors of various kinases, including:

-

Fms-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).[11]

-

Cyclin-dependent kinases (CDKs): Central regulators of the cell cycle.[8]

-

Aurora kinases: Essential for mitotic progression.[8]

-

Janus kinases (JAKs): Involved in cytokine signaling pathways.[9]

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The N-substituted amide portion of the molecule often plays a key role in establishing selectivity and potency by interacting with specific residues in the kinase active site.

Representative Signaling Pathway: Kinase-Mediated Signaling

The following diagram illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate for the development of novel therapeutic agents. Its straightforward synthesis via the Knorr pyrazole reaction and the reactivity of its functional groups allow for the creation of diverse compound libraries. The demonstrated success of the pyrazole-3-carboxamide scaffold in targeting protein kinases underscores the potential of derivatives of this intermediate in the discovery of new treatments for cancer and other diseases driven by aberrant kinase activity. Further exploration of the synthetic utility of the bromophenyl moiety through cross-coupling reactions will undoubtedly expand the chemical space accessible from this promising building block.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. asianpubs.org [asianpubs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Brominated Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic applications of brominated pyrazole compounds. By integrating data from recent scientific literature, this document outlines key molecular targets, summarizes inhibitory activities, and provides detailed experimental methodologies to facilitate further research and development in this area.

Introduction to Brominated Pyrazoles

Pyrazoles are a class of five-membered heterocyclic organic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to engage in various biological interactions have established them as "privileged scaffolds" in medicinal chemistry. The introduction of a bromine atom to the pyrazole core can significantly enhance the therapeutic potential of these molecules. Bromination can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and selectivity. This guide explores the key therapeutic areas where brominated pyrazoles have shown significant promise: neurodegenerative diseases, inflammation, and cancer.

Therapeutic Applications and Molecular Targets

Neurodegenerative Diseases

Brominated pyrazoles have emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanism of action in this context primarily involves the inhibition of key enzymes responsible for the degradation of neurotransmitters and pathological protein aggregation.

Key Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.

-

Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine. Inhibiting this enzyme can increase dopamine levels, which is beneficial in Parkinson's disease.

Quantitative Data Summary:

| Compound Class | Target | IC50 / Kᵢ | Reference Compound |

| Brominated Pyrazoline Derivatives | Acetylcholinesterase (AChE) | 1.42 µM (IC50)[1] | Tacrine |

| 3-Bromo-substituted Pyrazoline | Acetylcholinesterase (AChE) | Potent Inhibition[1] | Donepezil |

Anti-Inflammatory Applications

Inflammation is a key pathological feature of many chronic diseases. Brominated pyrazoles have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Target:

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs as it mediates pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data Summary:

| Compound Class | Target | IC50 / ED50 | Selectivity Index (SI) | Reference Compound |

| Bromo-substituted Phenyl Pyrazoles | COX-2 | Potent Inhibition | High | Celecoxib |

Oncology

The deregulation of protein kinases is a hallmark of many cancers. Brominated pyrazoles have been investigated as inhibitors of several kinases involved in cell cycle progression, proliferation, and survival.

Key Targets:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations and hyperactivity of LRRK2 are associated with both familial and sporadic Parkinson's disease, and it is also being explored as a target in certain cancers.

-

Aurora Kinases (A and B): These are crucial for cell division, and their overexpression is common in many tumors.

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.

Quantitative Data Summary:

| Compound Class | Target | IC50 / GI50 | Reference Compound |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-...-pyrazole | MCF-7 (Breast Cancer) | 15.6 µM (GI50)[2] | Doxorubicin |

| Pyrazole with 2-bromophenyl moiety | EGFR | 0.06 µM (IC50) | Erlotinib |

| Pyrazole with meta-bromine substituent | LRRK2 | Low nanomolar (IC50)[3] | Not specified |

| Bromo-substituted Pyrazole Derivatives | Aurora A Kinase | Potent Inhibition | Alisertib |

| Pyrazole-based EGFR inhibitors | EGFR | 0.024 µM (IC50)[4] | Erlotinib |

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition Mechanism

Brominated pyrazoles can act as competitive or mixed-type inhibitors of AChE. They typically bind to the active site of the enzyme, preventing the breakdown of acetylcholine. The bromophenyl moiety can form favorable interactions within the hydrophobic gorge of the enzyme.

Figure 1. Mechanism of Acetylcholinesterase (AChE) Inhibition.

COX-2 Inhibition Pathway

Arachidonic acid is converted to prostaglandins by COX enzymes, leading to inflammation. Brominated pyrazoles can selectively inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

Figure 2. COX-2 Inhibition Pathway.

Kinase Inhibition and Cancer Signaling Pathways

Brominated pyrazoles can inhibit various protein kinases involved in cancer progression by competing with ATP for the kinase's binding site. This disrupts downstream signaling pathways that control cell growth, proliferation, and survival.

3.3.1 LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its overactivation, which is implicated in Parkinson's disease. LRRK2 phosphorylates Rab GTPases, affecting vesicular trafficking. Brominated pyrazoles can inhibit this kinase activity.

Figure 3. LRRK2 Signaling Pathway.

3.3.2 Aurora Kinase Signaling Pathway

Aurora kinases are essential for mitosis. Their overexpression in cancer leads to chromosomal instability. Inhibitors can arrest the cell cycle and induce apoptosis.

Figure 4. Aurora Kinase Signaling Pathway.

Experimental Protocols

General Synthesis of Brominated Pyrazoles from Chalcones

A common route for synthesizing pyrazole derivatives involves the reaction of chalcones with hydrazine derivatives. Brominated pyrazoles can be prepared from brominated chalcone precursors.

Workflow:

Figure 5. Synthesis Workflow for Brominated Pyrazoles.

Detailed Protocol:

-

Chalcone Synthesis: To a solution of a brominated benzaldehyde (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the brominated chalcone.

-

Pyrazole Synthesis: The synthesized brominated chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) are refluxed in glacial acetic acid or ethanol for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-cold water. The solid product is filtered, washed, and purified by recrystallization to obtain the final brominated pyrazole derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (brominated pyrazoles) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of Tris-HCl buffer to all wells.

-

Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of buffer to the control wells and 5 µL of a standard inhibitor (e.g., Donepezil) to the positive control wells.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 20 µL of ATCI solution and 125 µL of DTNB solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

-

Kinase of interest (e.g., LRRK2, Aurora A)

-

Kinase substrate (specific to the kinase)